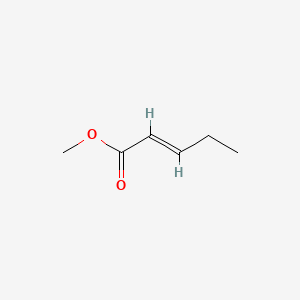

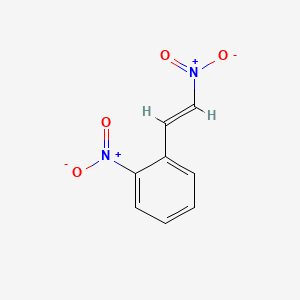

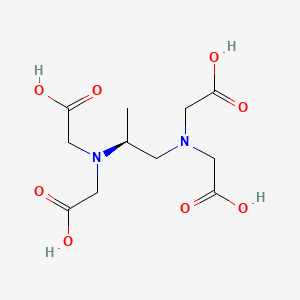

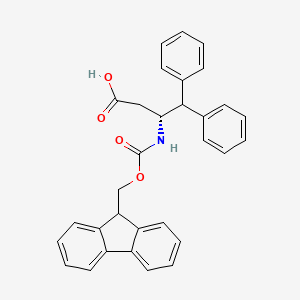

(R)-3-((((9H-芴-9-基)甲氧基)羰基)-氨基)-4,4-二苯基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemoenzymatic Synthesis Analysis

The chemoenzymatic synthesis of amino acids, specifically (R)- and (S)-4-Amino-3-methylbutanoic acids, has been successfully achieved through a process involving enantioselective hydrolysis and subsequent conversion of ester groups to amines. This method utilized pig liver esterase to hydrolyze dimethyl 3-methylglutarate, yielding high yields of the target compounds. The conversion of the ester group to an amine resulted in the formation of (R)-4-amino-3-methylbutanoic acid, while the carboxylic acid was similarly converted to produce the (S) enantiomer .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, as demonstrated in the synthesis and structural characterization of rhenium(I) and technetium-99m(I) tricarbonyl complexes. These complexes were formed with 4-(imidazolin-2-yl)-3-thiabutanoic acid derivatives, which acted as tridentate ligands. The geometry around the rhenium in these complexes was found to be octahedral, and the identity of the analogous technetium-99m complexes was confirmed by chromatographic comparison .

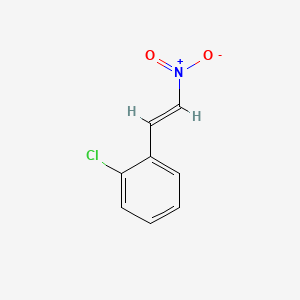

Chemical Reactions Analysis

The resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into its enantiomers has been studied, with the absolute configuration of each enantiomer being determined. The pharmacological activity of the hydrochlorides of the racemic acid and its enantiomers was assessed, revealing that the R(+) enantiomer exhibited significantly higher effectiveness compared to the S(-) enantiomer and the racemate .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid," they do provide insights into the properties of structurally related compounds. For instance, the pharmacological activity of enantiomers can be influenced by their absolute configuration, as seen in the study of 3-(p-chlorophenyl)-4-aminobutanoic acid . Additionally, the chemoenzymatic synthesis approach suggests that the physical properties of amino acids can be tailored through specific enzymatic processes .

科学研究应用

Solid-Phase Synthesis of β-Peptides

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid is utilized in the preparation of N-Fmoc-protected β2-homoamino acids which are critical in the solid-phase synthesis of β-peptides. The process involves diastereoselective amidomethylation, removal of the chiral auxiliary, and a protective-group exchange, suitable for large-scale production. These Fmoc-amino acids are fully characterized through various analytical methods, affirming their application in synthesizing β-peptides (Šebesta & Seebach, 2003).

Development of Stable Linkers for Solid Phase Synthesis

The compound is utilized in the synthesis of stable linkers like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These linkers exhibit higher acid stability compared to standard trityl resins, facilitating the immobilization and modification of carboxylic acids and amines. Upon completion of modifications, the final products are released in high yield and purity using TFA treatment (Bleicher, Lutz & Wuethrich, 2000).

Formation of Self-Assembled Structures

The self-assembling properties of Fmoc-modified aliphatic amino acids, including (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid, lead to the formation of various self-assembled structures. These structures vary under different conditions such as concentration and temperature, forming morphologies like flower-like, tube-like, and fibers. This property is fundamental in designing novel self-assembled architectures with potential applications in nanotechnology and materials science (Gour et al., 2021).

未来方向

Future research on this compound could involve studying its biological activity, if any. This could involve in vitro testing with relevant cell lines, or in vivo testing in animal models. If the compound shows promising activity, it could be further optimized through medicinal chemistry approaches .

属性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRZIYGFRVKFSB-MUUNZHRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。